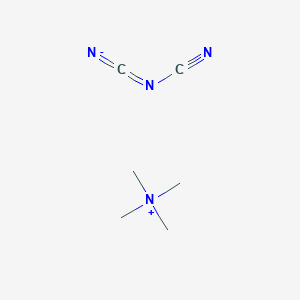

Tetramethylammonium dicyanoamide

Description

Overview of Dicyanamide (B8802431) Anion Chemistry in Advanced Systems

The dicyanamide anion, with the chemical formula [N(CN)₂]⁻, is a versatile building block in the design of advanced materials. wikipedia.org Its structure, featuring a central nitrogen atom bonded to two cyanide groups, provides multiple coordination sites, allowing it to act as a ligand in various chemical complexes. wikipedia.orgcsic.es This adaptability enables the formation of one-, two-, and three-dimensional coordination polymers with interesting structural and magnetic properties. csic.es

The dicyanamide anion is particularly noted for its ability to bridge metal ions, leading to the creation of extended networks. csic.estandfonline.com This characteristic has been exploited in the development of magnetic materials and organic superconductors. wikipedia.orgtandfonline.com For instance, dicyanamide was a component in an organic superconductor that, at the time of its report in 1990, exhibited the highest transition temperature in its structural class. wikipedia.org Furthermore, ionic liquids based on the dicyanoamide anion often exhibit low viscosity and high conductivity, making them suitable for applications in electrodeposition of metals and as electrolytes in devices like dye-sensitized solar cells and electrochemical double-layer capacitors. researchgate.netnih.gov

Role of Quaternary Ammonium (B1175870) Cations in Chemical Design and Material Science

Quaternary ammonium cations are polyatomic ions with the general structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org These cations are permanently charged, a property that makes them valuable in a wide array of applications. wikipedia.org They serve as surfactants, disinfectants, preservatives, and antistatic agents in numerous consumer and industrial products. wikipedia.orgnih.gov

In the realm of material science, quaternary ammonium cations are instrumental as phase-transfer catalysts, facilitating reactions between substances in immiscible phases. wikipedia.org They are also incorporated into polymers to create materials with specific functionalities, such as antimicrobial surfaces. nih.gov The choice of the organic groups (R) attached to the central nitrogen atom allows for the fine-tuning of the cation's properties, influencing factors like solubility and thermal stability. ontosight.aiatamankimya.com The tetramethylammonium (B1211777) cation, [N(CH₃)₄]⁺, is the simplest of these, valued for its stability and use in various chemical synthesis and research applications. atamankimya.comwikipedia.org

Historical Development of Research on Tetramethylammonium Dicyanoamide

Research into this compound has evolved from the foundational understanding of its constituent ions. The study of quaternary ammonium compounds dates back to the 19th century. ontosight.ai The dicyanoamide anion gained significant attention in the late 20th century, particularly with the discovery of its role in novel superconducting materials. wikipedia.org

Specific research on this compound has explored its potential as a plastic crystal and a solid-state electrolyte. Studies have utilized techniques such as differential scanning calorimetry, thermogravimetric analysis, and single-crystal X-ray diffraction to characterize its physical and chemical properties. researchgate.net This research has revealed its high conductivity in the solid state, suggesting its potential for applications in solid-state batteries and other electrochemical devices. researchgate.net

Interdisciplinary Significance in Academia and Emerging Technologies

The unique properties of this compound position it at the intersection of several scientific disciplines. Its potential as a solid electrolyte is of great interest in the field of energy storage, contributing to the development of safer and more efficient batteries. In materials science, its role as a precursor for nitrogen-doped carbon materials opens up possibilities for creating novel catalysts and electronic components. researchgate.net

Furthermore, the fundamental study of its phase transitions and ionic conductivity contributes to the broader understanding of solid-state ionics and plastic crystals. researchgate.net As research continues, the interdisciplinary applications of this compound are expected to expand, with potential impacts on fields ranging from sustainable chemistry to advanced electronics.

Properties

CAS No. |

25816-27-7 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

cyanoiminomethylideneazanide;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C2N3/c1-5(2,3)4;3-1-5-2-4/h1-4H3;/q+1;-1 |

InChI Key |

NWEVUKIJTLKGBW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.C(=[N-])=NC#N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tetramethylammonium Dicyanoamide

Established Synthetic Strategies for Quaternary Ammonium (B1175870) Dicyanamides

The synthesis of quaternary ammonium dicyanamides, including tetramethylammonium (B1211777) dicyanoamide, predominantly relies on two robust and well-documented strategies: metathesis (or ion exchange) reactions and direct quaternization followed by anion exchange.

A primary and widely adopted method is the metathesis reaction . This approach involves the double displacement of ions between two soluble salts to produce the desired ionic liquid and a typically insoluble inorganic salt that precipitates from the reaction mixture. A common pathway is the reaction of a tetramethylammonium salt, such as tetramethylammonium chloride or hydroxide (B78521), with a metal dicyanoamide salt, like sodium dicyanoamide or silver dicyanoamide. researchgate.netgoogle.com The selection of the metal dicyanoamide salt often depends on the desired solvent system and the solubility of the resulting inorganic byproduct. For instance, reacting tetramethylammonium chloride with silver dicyanoamide in an aqueous or alcoholic solution leads to the formation of insoluble silver chloride, which can be easily removed by filtration, driving the reaction to completion.

Another established route is the use of ion-exchange resins . In one documented synthesis, a solution of sodium dicyanoamide was passed through an ion-exchange column. The resulting dicyanamic acid was then neutralized with tetramethylammonium hydroxide (Me₄NOH) to yield the final product. iucr.org This method allows for a controlled reaction under specific pH conditions.

The Menschutkin reaction represents a fundamental process for forming the quaternary ammonium cation itself. nih.gov This SN2 nucleophilic substitution reaction involves treating a tertiary amine, in this case, trimethylamine, with an alkylating agent. nih.gov Following the formation of the tetramethylammonium cation with a different counter-ion (e.g., a halide), a subsequent ion exchange step, similar to the metathesis reaction described above, would be required to introduce the dicyanoamide anion.

Approaches for High Purity Synthesis

Achieving high purity is paramount in the synthesis of tetramethylammonium dicyanoamide, as even minor impurities can significantly alter its physicochemical properties. A key challenge in its synthesis is the potential for the dicyanamide (B8802431) anion to undergo partial hydrolysis, particularly in acidic conditions, to form cyanourea (B7820955). iucr.org

Several strategies are employed to mitigate impurity formation and purify the final product:

Control of pH: Careful neutralization, for example, using tetramethylammonium hydroxide to bring the pH to an alkaline state after an ion-exchange step, is crucial to prevent the hydrolysis of the dicyanamide anion. iucr.org

Solvent Selection: The choice of solvent plays a critical role in purification. Performing metathesis reactions in non-aqueous solvents like methanol (B129727) can cause the inorganic salt byproduct (e.g., sodium chloride) to precipitate while the desired quaternary ammonium dicyanoamide remains in solution. google.com This facilitates a straightforward separation via filtration. In some cases, using solvents with a relatively low dielectric constant, such as chloroform, during quaternization can cause the desired salt to precipitate directly from the reaction mixture, simplifying its isolation. nih.gov

Recrystallization: This is a standard and effective method for purification. The crude product can be dissolved in a suitable solvent, such as ethanol, and then allowed to recrystallize. iucr.org Washing the crystals with a solvent in which the product has low solubility but impurities are soluble, like methanol, can further enhance purity. iucr.org

Post-Reaction Processing: After the reaction is complete, simple and effective purification steps include cooling the reaction mixture to induce crystallization, followed by centrifugation to separate the solid product from the solvent, and finally, drying to remove any residual solvent. google.com

Exploration of Green Chemistry Principles in Synthesis

The synthesis of ionic liquids like this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in Ionic liquids themselves are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs), and their high thermal stability. researchgate.netchemijournal.com

Several green chemistry principles are being explored in the context of their synthesis:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Metathesis reactions can have high atom economy if the salt byproduct is the only other substance formed and can be easily removed.

Waste Reduction: The ideal synthesis produces minimal waste. By choosing reactants and solvents that allow for the precipitation of byproducts, lengthy and solvent-intensive purification steps like chromatography can be avoided, thus minimizing waste generation. google.com The reusability of solvents and catalysts is another key aspect of waste reduction in green chemical processes. pharmacyjournal.in

Scalability Considerations for Research Applications

Transitioning a synthetic procedure from a lab-scale experiment to a larger scale suitable for extensive research applications requires careful consideration of several factors.

Reaction Conditions: Syntheses that operate under mild conditions—such as atmospheric pressure and temperatures below 100°C—are generally easier and safer to scale up. nih.gov Many metathesis reactions for ionic liquids fall into this category, avoiding the need for specialized high-pressure or high-temperature equipment. google.com

Purification Methods: The scalability of the purification process is crucial. Methods that rely on simple filtration to remove a precipitated byproduct are highly scalable. google.com Similarly, recrystallization is a standard industrial process that can be readily applied to larger quantities. In contrast, chromatographic purification is often complex and costly to implement on a large scale.

Table 1: Summary of Synthetic Approaches

| Method | Reactants | Solvent | Key Feature/Finding |

|---|---|---|---|

| Metathesis | Metal Dicyanamide, Ammonium Salt | Non-aqueous (e.g., Methanol) | The inorganic salt byproduct precipitates, simplifying separation and purification. google.com |

| Ion Exchange | Sodium Dicyanoamide, Tetramethylammonium Hydroxide | Water, Ethanol, Methanol | Allows for controlled neutralization but risks hydrolysis of dicyanamide into cyanourea if conditions are not optimal. iucr.org |

| Metathesis | Methylammonium Chloride, Silver Dicyanamide | Diethyl Ether | Demonstrates the use of silver salts to drive the reaction via precipitation of silver halide. researchgate.net |

| Menschutkin Reaction | Tertiary Amine, Alkyl Halide | Chloroform | A fundamental method for forming the quaternary ammonium cation; product may precipitate directly. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₂N₄ |

| Sodium dicyanoamide | Na[N(CN)₂] |

| Tetramethylammonium hydroxide | (CH₃)₄NOH |

| Cyanourea | C₂H₃N₃O |

| Ethanol | C₂H₅OH |

| Methanol | CH₃OH |

| Tetramethylammonium chloride | (CH₃)₄NCl |

| Silver dicyanoamide | Ag[N(CN)₂] |

| Silver chloride | AgCl |

| Trimethylamine | (CH₃)₃N |

| Chloroform | CHCl₃ |

| Dimethyl carbonate | C₃H₆O₃ |

| Sodium chloride | NaCl |

| Methylammonium chloride | CH₃NH₃Cl |

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies of Tetramethylammonium (B1211777) Dicyanoamide

Single crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For tetramethylammonium dicyanoamide, these studies have provided fundamental insights into its crystal structure and the nature of the interactions between the constituent ions.

At low temperatures, this compound crystallizes in the orthorhombic system, belonging to the Pbca space group. This crystal system is characterized by three unequal crystallographic axes at right angles to each other. Molecular dynamics simulations based on a quantum chemistry-based polarizable force field have shown excellent agreement with experimental X-ray diffraction data for the unit cell parameters at 123 K.

| Parameter | Experimental Value (Å) | Simulated Value (Å) |

|---|---|---|

| a | 12.59 | 12.63 |

| b | 12.72 | 12.75 |

| c | 10.15 | 10.16 |

| Crystal System | Orthorhombic | |

| Space Group | Pbca |

The crystal structure of this compound is characterized by an ordered arrangement of tetramethylammonium cations and dicyanoamide anions. The packing is dictated by electrostatic interactions and steric effects. Ion-counterion spatial distribution analysis from molecular dynamics simulations helps to understand the local environment and the nature of ion pairing within the crystal lattice. The relatively simple and symmetric nature of both the cation and the anion allows for an efficient and ordered packing in the low-temperature phase.

Polymorphism and Phase Transitions in Solid-State Systems

This compound is known to exhibit a rich polymorphic behavior, characterized by several solid-solid phase transitions before it melts at 450.6 K. These transitions are associated with changes in the dynamic behavior of the constituent ions, particularly their rotational motion.

Differential scanning calorimetry (DSC) and other thermal analysis techniques have identified multiple endothermic events corresponding to solid-solid phase transitions. Three such transitions have been observed at 377.6 K, 390.0 K, and 418.4 K. These transitions indicate changes in the crystal structure and/or the onset of new motional degrees of freedom within the solid state. The higher temperature phases are often referred to as plastic crystal phases, where the long-range positional order of the ions is maintained, but rotational disorder is introduced.

| Transition | Temperature (K) |

|---|---|

| Phase IV → Phase III | 377.6 |

| Phase III → Phase II | 390.0 |

| Phase II → Phase I | 418.4 |

| Melting | 450.6 |

The observed solid-solid phase transitions in this compound are directly linked to the rotational dynamics of the ions. In the low-temperature, ordered crystalline phase (Phase IV), both the tetramethylammonium cations and the dicyanoamide anions have fixed orientations. As the temperature increases, the ions gain sufficient thermal energy to overcome the rotational barriers within the crystal lattice.

Studies of Plastic Crystalline Phases and Disordered States

This compound is a notable example of an organic ionic plastic crystal (OIPC). researchgate.net These materials are characterized by a crystalline lattice where the constituent ions exhibit significant rotational motion, akin to a liquid, while maintaining their long-range positional order. researchgate.net This dual nature of order and disorder gives rise to their unique properties, including solid-state plasticity and ionic conductivity.

In its ordered crystalline phase at lower temperatures (Phase IV), this compound possesses a well-defined, rigid lattice structure. researchgate.net As the temperature increases, it undergoes solid-solid phase transitions into more disordered states. researchgate.net In these plastic crystalline phases (e.g., Phase I), the tetramethylammonium ([Me₄N]⁺) cations and the dicyanoamide ([DCA]⁻) anions exhibit considerable rotational freedom within the crystal lattice. researchgate.net

Molecular dynamics simulations have been instrumental in understanding the nature of these disordered states. These simulations indicate that the onset of rotational motion for the individual ions is the primary driver for the observed phase transitions. nih.govnih.gov The rotational dynamics of both the cation and the anion are not simultaneous but become activated at different temperatures, leading to a series of transitions rather than a single sharp melting point. researchgate.net This gradual unfreezing of rotational degrees of freedom is a hallmark of plastic crystalline behavior.

The transition from a rigid, ordered crystal to a plastic, disordered state has profound implications for the material's properties. The increased ionic mobility in the plastic phases, for instance, leads to a significant rise in ionic conductivity, making it a potential candidate for solid-state electrolytes. researchgate.net

Structural Elucidation of Doped and Composite Materials Incorporating this compound

The incorporation of dopants or the formation of composites with other materials can further modify the structural and, consequently, the functional properties of this compound. While specific crystallographic data for doped [Me₄N][DCA] is not extensively detailed in the public domain, general principles observed in related organic ionic plastic crystals offer valuable insights.

The introduction of dopants, such as lithium salts, into the crystal lattice of an OIPC can have several structural consequences. It can lower the temperature of the solid-solid phase transitions and, in some cases, lead to the amorphization of the material. The presence of foreign ions can disrupt the regular packing of the host lattice, creating defects and altering the local environment of the constituent ions. This can, in turn, affect the rotational dynamics and the pathways for ionic conduction.

Similarly, the creation of composite materials, for example by dispersing nanoparticles within the [Me₄N][DCA] matrix, can induce significant structural changes. The interface between the OIPC and the filler material can become a region of high disorder, potentially enhancing ionic conductivity. X-ray diffraction studies on composites of other substituted ammonium (B1175870) salts with nanodiamonds have shown that the filler can induce amorphization of the salt.

The table below summarizes the key structural characteristics of this compound in its different states, drawing on the findings from crystallographic and simulation studies.

| Phase/State | Key Structural Characteristics | Ionic Dynamics |

| Phase IV (Ordered Crystalline) | Well-defined, ordered crystalline lattice. | Limited ionic motion; ions are positionally and rotationally ordered. |

| Phase I (Plastic Crystalline) | Long-range positional order of ions is maintained. | Significant rotational motion of both [Me₄N]⁺ and [DCA]⁻ ions. |

| Doped/Composite Material (Hypothesized) | Potential for lattice distortion, defect creation, or amorphization. | Altered rotational dynamics and potentially enhanced ionic mobility at interfaces. |

Computational and Theoretical Studies on Tetramethylammonium Dicyanoamide Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic properties of tetramethylammonium (B1211777) dicyanoamide, [TMA][DCA]. By employing a polarizable force field rooted in quantum chemistry, researchers have successfully modeled the behavior of this compound across different phases. researchgate.net

Simulation of Crystalline and Liquid Phases

Simulations have accurately predicted the crystal structure and dimensions of [TMA][DCA], showing good agreement with experimental data. researchgate.net These computational models have been used to explore the system's behavior in both the plastic crystalline and liquid phases. The simulations provide a molecular-level view of the phase transitions and the associated changes in ionic arrangement and mobility. researchgate.net

A key aspect of these simulations is the use of a multi-timestep reversible reference system propagator algorithm, which allows for efficient calculation of the complex interactions within the system. The simulations typically involve a combination of canonical ensemble (NVT-MD) and isobaric-isothermal rigid molecule Monte Carlo (NPT-MC) steps to accurately model the system's thermodynamics and structural evolution. clarkson.edu

Exploration of Ion Rotational Dynamics

The rotational dynamics of the tetramethylammonium (TMA) and dicyanoamide (DCA) ions have been a central focus of MD simulations. In the crystalline state, the TMA cation undergoes relatively simple, single-process rotational relaxation at various temperatures. clarkson.edu In contrast, the rotational motion of the DCA anion is more complex and is strongly linked to the solid-solid phase transitions observed experimentally. The arrest of the DCA's rotational degrees of freedom is a key factor in these phase transitions. researchgate.net

| Ion | Phase | Rotational Behavior |

| TMA | Crystalline | Simple, single-process relaxation |

| DCA | Crystalline | Arrested rotation linked to phase transitions |

| TMA & DCA | Liquid | Altered rotational decay compared to crystalline state |

Prediction of Ion-Counterion Spatial Distributions and Local Environments

Ion-counterion spatial distributions have been analyzed to understand the local environment and the extent of ion pairing in both the crystalline and liquid phases. researchgate.net These analyses reveal the specific arrangements of anions around cations and vice versa, providing a three-dimensional picture of the short-range order within the material. clarkson.edu

At lower temperatures in the crystalline phase (e.g., 200 K), the DCA anion is rotationally and translationally frozen on the simulation timescale. As the temperature increases to 400 K, the spatial distribution shows a cylindrical symmetry, indicating the onset of rotational motion. clarkson.edu This level of detail is crucial for understanding how the local environment influences the macroscopic properties of the material.

Investigation of Diffusive Behavior and Vacancy Mechanisms

MD simulations have shown that in a pristine crystalline state, there is no net ion diffusion. researchgate.net However, the introduction of ion vacancies can induce diffusive behavior. A concentration of just 0.3% ion vacancies has been found to be sufficient to enable ion diffusion and electrical conduction at 425 K in the crystalline state. researchgate.net This finding is significant as it suggests that the conductivity of the solid material can be tuned by introducing defects. The simulated conductivity with the introduced vacancies shows good agreement with experimental measurements. researchgate.net

Quantum Chemistry and Density Functional Theory (DFT) Calculations

Quantum chemistry and Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of the constituent ions of tetramethylammonium dicyanoamide. These methods provide a deeper understanding of the nature of the chemical bonding and charge distribution within the ions.

Electronic Structure Analysis of Ions

DFT calculations have been used to determine the partial charges on the atoms of the tetramethylammonium cation and the dicyanoamide anion. For the TMA cation, the positive charge is not uniformly distributed. Ab initio molecular orbital calculations reveal that the van der Waals surface of the TMA ion has "patches" of positive charge associated with the methyl groups, interspersed with essentially neutral regions. researchgate.net This non-spherical charge distribution has important implications for its interactions with anions. researchgate.net More recent DFT studies have further explored the directionality and degree of covalency in the interactions between the TMA cation and various anions. clarkson.edutugraz.at

DFT calculations have also been used to explore the interactions between the TMA cation and other molecules, providing insights into cation-π interactions. These studies help in refining the force fields used in classical MD simulations. researchgate.net

| Ion | Computational Method | Key Findings |

| Tetramethylammonium (TMA) | Ab initio molecular orbital calculations, DFT | Non-spherical positive charge distribution, "patches" of positive charge on methyl groups. researchgate.net |

| Dicyanoamide (DCA) | DFT | Elucidation of electronic structure and interaction modes in ionic liquids. chemrxiv.org |

Force Field Development for Classical Simulations

The accurate simulation of the behavior of this compound, [TMA][DCA], in its various phases relies on the development of robust force fields for classical simulations. These force fields are mathematical functions and parameter sets that describe the potential energy of the system as a function of the positions of its constituent atoms. A significant advancement in this area has been the development of a quantum chemistry-based, dipole-polarizable force field specifically for [TMA][DCA]. stanford.edursc.org This type of force field explicitly accounts for the electronic polarization of the ions, which is crucial for accurately modeling the interactions in an ionic system.

The development process for such a force field typically involves several key steps. Initially, quantum mechanical calculations, such as density functional theory (DFT), are performed on isolated ions and ion pairs to obtain data on their geometries, vibrational frequencies, and interaction energies. This quantum mechanical data then serves as a benchmark for parameterizing the classical force field. The force field itself is composed of terms that describe bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). stanford.edursc.org

For the polarizable force field of [TMA][DCA], the electrostatic interactions are enhanced by the inclusion of induced dipoles, which allow the charge distribution of each ion to respond to the local electric field created by its neighbors. stanford.edursc.org The van der Waals interactions are typically modeled using a Lennard-Jones potential. The parameters for these interactions are optimized to reproduce the quantum mechanical data as well as experimental data where available, such as crystal structures and densities. stanford.edursc.org

The efficacy of this polarizable force field has been demonstrated through its ability to accurately predict the crystal structure and dimensions of [TMA][DCA] in good agreement with experimental findings. stanford.edursc.org Molecular dynamics simulations employing this force field have successfully replicated the ordered crystalline lattice of phase IV and the orientationally disordered plastic crystal phase I, where the ions exhibit significant rotational motion. researchgate.net

| Force Field Component | Description | Relevance to [TMA][DCA] |

| Bonded Interactions | Describes the energy associated with the stretching of bonds, bending of angles between bonds, and rotation around bonds (dihedrals). | Essential for maintaining the correct geometry of the tetramethylammonium cation and the dicyanoamide anion. |

| Non-Bonded Interactions (van der Waals) | Modeled by the Lennard-Jones potential, it accounts for short-range repulsive and attractive dispersion forces between atoms. | Crucial for determining the packing of ions in the condensed phase. |

| Electrostatic Interactions (Coulombic) | Represents the forces between the partial charges on the atoms of the ions. | The dominant long-range interaction in ionic liquids, governing the overall structure and cohesion. |

| Polarization | Accounts for the distortion of the electron cloud of an ion in response to the electric field of its neighbors, creating an induced dipole. | Improves the accuracy of the electrostatic model, particularly in heterogeneous environments. stanford.edursc.org |

Theoretical Insights into Intermolecular Interactions

Theoretical studies provide profound insights into the nature of intermolecular interactions within this compound. These interactions govern the material's physical properties, including its phase behavior and conductivity. The primary interaction in this ionic salt is the electrostatic force between the tetramethylammonium cation ([TMA]⁺) and the dicyanoamide anion ([DCA]⁻). stanford.edursc.org

A detailed analysis of the interactions involving the tetramethylammonium cation shows that while the electrostatic component is dominant, covalent and dispersion forces are also non-negligible. nih.gov The positive charge on the TMA cation is distributed among the four methyl groups. nih.gov Theoretical calculations on ion pairs of TMA with halides have identified that the most stable interaction geometry involves the anion interacting simultaneously with three hydrogen atoms from the methyl groups. nih.gov This indicates a degree of directionality in the bonding. The orbital contribution to the interaction, though smaller than the electrostatic term, is significant and points to a degree of covalent character. nih.gov

In the plastic crystal phase of [TMA][DCA], the ions remain on their lattice sites but possess considerable rotational freedom. researchgate.net This rotational motion is a key characteristic that precedes the melting into the liquid phase. Molecular dynamics simulations have shown that the onset of rotational motion of the DCA anion is linked to the solid-solid phase transitions observed experimentally. stanford.edursc.org In the liquid state, the ions are no longer confined to a lattice and can diffuse, but strong ion pairing and local ordering persist due to the intermolecular forces. stanford.edursc.org

| Interaction Type | Contributing Species | Significance |

| Ion-Ion Electrostatic | [TMA]⁺ and [DCA]⁻ | The primary cohesive force holding the ionic lattice together. stanford.edursc.org |

| Weak Hydrogen Bonding | C-H groups of [TMA]⁺ and N atoms of [DCA]⁻ | Contributes to the stability and specific packing arrangement in the crystal structure. mdpi.com |

| van der Waals Forces | All atoms | Important for short-range packing and steric effects. |

| Covalent Contribution | Overlap of orbitals between cation and anion | A minor but significant component of the interaction, indicating some electron sharing. nih.gov |

Materials Informatics Approaches for Property Prediction and Design

Materials informatics, which leverages data-driven techniques and machine learning, is an emerging field with significant potential for accelerating the discovery and design of new ionic liquids, including those based on this compound. researchgate.net Given the vast number of possible cation-anion combinations, experimental screening of all potential ionic liquids is impractical. stanford.edu Materials informatics offers a way to predict the properties of yet-to-be-synthesized ionic liquids, thereby guiding experimental efforts toward the most promising candidates. stanford.edu

A common approach in materials informatics is the development of quantitative structure-property relationship (QSPR) models. These models aim to find a mathematical relationship between the molecular structure of the ions and a specific physicochemical property. mdpi.com For ionic liquids, machine learning algorithms such as neural networks, graph neural networks (GNNs), and deep learning models have been successfully employed to predict properties like melting point, viscosity, density, and ionic conductivity. nih.govscispace.com

The general workflow for developing such a predictive model involves several stages. First, a large dataset of known ionic liquids and their experimentally measured properties is compiled. stanford.edu The chemical structures of the cations and anions are then converted into a machine-readable format, often as molecular fingerprints or graphs. mdpi.comnih.gov These representations serve as the input for the machine learning model. The model is then trained on a portion of the dataset to learn the complex relationships between the structural features and the properties of interest. The performance of the trained model is then evaluated on a separate test set of ionic liquids that were not used during training.

For example, neural fingerprinting algorithms have been adapted to predict the melting point and viscosity of ionic liquids based on the chemical structures of the constituent ions. stanford.edu Graph neural networks are particularly well-suited for this task as they can directly learn from the graph structure of the molecules, capturing intricate atomic connectivity and long-range interactions. acs.org These models have shown high accuracy in predicting the properties of ionic liquids. acs.org While specific models for this compound are not explicitly detailed in the general literature, these established methodologies are directly applicable for predicting its properties and for designing new related materials with tailored characteristics.

| Machine Learning Model | Input Representation | Predicted Properties | Potential Application for [TMA][DCA] |

| Neural Networks | Molecular Fingerprints, SMILES strings | Melting Point, Viscosity stanford.edu | High-throughput screening of similar ionic liquids for optimal thermal properties. |

| Graph Neural Networks (GNNs) | Molecular Graphs | Density, Viscosity, Surface Tension nih.gov | Predicting transport properties for electrolyte applications. |

| Deep Learning Models | Various (e.g., SMILES, molecular descriptors) | Melting Point scispace.com | Designing [TMA][DCA] derivatives with specific melting temperatures. |

Coordination Chemistry and Supramolecular Assembly with Dicyanamide Ligands

Dicyanamide (B8802431) as a Versatile Ligand in Metal Complexes

The dicyanamide anion is a prominent bridging ligand in coordination chemistry due to its multiple binding sites and linear, yet flexible, shape. It readily coordinates with a variety of transition metal ions, acting as a linker to construct extended structures ranging from simple mononuclear complexes to intricate 1D, 2D, and 3D polymers. nih.gov The specific coordination mode and the resulting dimensionality of the architecture are influenced by factors such as the choice of metal ion, the presence of co-ligands, and reaction conditions.

The dicyanamide ligand can bind to metal ions through its terminal nitrile nitrogen atoms or its central amide nitrogen. This versatility leads to several distinct coordination modes, which have been extensively characterized. nih.gov The most common modes involve the terminal nitrogen atoms, but coordination through the central nitrogen is also observed, particularly in more complex bridging scenarios.

Ligands that bind through a single site are termed monodentate, while those that bind through multiple sites are known as chelating or, more commonly in the case of dca, bridging ligands. iucr.org The notation μ (mu) is used to denote a bridging ligand, with a subscript indicating the number of metal centers it bridges. For dicyanamide, the specific nitrogen atoms involved in bridging are often specified (e.g., μ-1,5 denotes bridging via the two terminal nitrogen atoms).

The diverse coordination behavior of the dicyanamide anion is a key factor in its utility for building extended network structures. nih.gov

Table 1: Common Coordination Modes of the Dicyanamide Ligand

| Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|

| Monodentate (κ¹) | Binds to a single metal center through one of the terminal nitrile nitrogens. | Mononuclear complexes |

| μ-1,5 Bridging | Bridges two metal centers using its two terminal nitrogen atoms in an end-to-end fashion. iucr.org | 1D chains or 2D sheets iucr.org |

| μ-1,3 Bridging | Bridges two metal centers using one terminal nitrogen and the central amide nitrogen. nih.govrsc.org | 1D chains or ladders rsc.org |

| μ-1,1 Bridging | Binds two metal centers using the same terminal nitrogen atom. | Less common, can lead to dimers |

| μ-1,3,5 Bridging | Bridges three metal centers using all three nitrogen atoms. | 3D networks |

This table is generated based on information from multiple sources describing dicyanamide coordination. nih.goviucr.orgiucr.orgrsc.org

The ability of the dicyanamide ligand to bridge metal ions, particularly in the μ-1,5 fashion, is fundamental to the formation of coordination polymers. iucr.orgrsc.org By linking metal centers, dca ligands create extended networks that can be one-dimensional (chains), two-dimensional (layers or grids), or three-dimensional. rsc.org

For example, complexes with the formula [M(dca)₂(L)]n (where M is a transition metal like Mn, Fe, Co, or Ni, and L is a blocking co-ligand like 1,10-phenanthroline) often form 2D sheet-like structures. In these architectures, each metal atom is linked to others through a combination of single and double μ-1,5-dca bridges. iucr.org The specific topology of the network can be further tuned by modifying the co-ligand. iucr.org The synthesis of these polymers is often achieved through self-assembly in solution, where the components crystallize to form the most thermodynamically stable structure. rsc.org

Design and Synthesis of Higher-Dimensional Supramolecular Architectures

The creation of higher-dimensional (2D and 3D) supramolecular architectures with dicyanamide ligands is a goal in crystal engineering. The design strategy relies on controlling the connectivity of the network. This is achieved by a careful selection of the metal ion (which has a preferred coordination geometry), the dicyanamide ligand (as the primary linker), and often ancillary ligands that can modulate the dimensionality.

Dynamic formation of self-assemblies is an efficient method for producing sophisticated supramolecular architectures. By using bridging ligands like dicyanamide, the dimensionality can be systematically increased from 1D to 2D or 3D. rsc.org For example, using a simple metal salt with dicyanamide might lead to a dense 3D network. Introducing a bulky terminal ligand (a ligand that binds to only one metal site) can block some coordination sites on the metal, reducing the network's dimensionality to 2D sheets or 1D chains. The tetramethylammonium (B1211777) cation then templates the packing of these lower-dimensional structures into a 3D crystal lattice. The synthesis is typically carried out via solvothermal methods or slow evaporation from solution, allowing the components to self-assemble into well-ordered crystalline solids. rsc.org

Cooperative Intermolecular Interactions in Self-Assembled Systems

In systems containing tetramethylammonium dicyanoamide, key interactions include:

Hydrogen Bonds: Although the [NMe₄]⁺ cation cannot donate hydrogen bonds, weak C–H···N and C–H···O hydrogen bonds can form between the cation's methyl groups and the nitrogen or oxygen atoms (if present in co-ligands) of the anionic framework. rsc.org These interactions play a significant role in anchoring the template cation within the structure.

Dipole-Dipole Interactions: The dicyanamide ligand possesses a significant dipole moment. The alignment of these dipoles can contribute to the stability of the assembled structure.

The combination of strong coordination bonds, the templating effect of the cation, and a hierarchy of weaker intermolecular forces collectively directs the self-assembly process, leading to the formation of ordered and stable higher-dimensional supramolecular architectures. rsc.org

Electrochemical Research and Advanced Material Applications

Application as a Component in Ionic Liquids for Electrochemical Devices

Beyond its role in solid-state electrolytes, the dicyanoamide anion is a key component in ionic liquids (ILs) used in various electrochemical devices. Ionic liquids are salts that are molten at or near room temperature, and they are valued for their negligible volatility, high thermal stability, and wide electrochemical windows. acs.org The unique properties of the dicyanoamide anion, when paired with suitable cations, make it an attractive choice for electrolytes in supercapacitors and other energy storage systems.

Ionic liquids based on the dicyanoamide (DCA⁻) anion have been synthesized and successfully applied as electrolytes in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. nih.gov The performance of these electrolytes is highly dependent on the structure of the cation paired with the DCA⁻ anion, as this influences the electrostatic interactions and, consequently, the physical and electrochemical properties of the IL. nih.gov

For example, novel ILs pairing DCA⁻ with cations like triethyl-propargylammonium (N₂₂₂pr⁺) have demonstrated high ionic conductivity (11.68 mS cm⁻¹ at 298 K) and a wide potential window of 3.29 V in a graphene-based symmetric EDLC system. nih.gov Such electrolytes exhibit ideal capacitive behavior, and in some configurations, can achieve a high specific energy of 55 Wh kg⁻¹ at a current density of 2.5 A g⁻¹. nih.gov The use of small cations like tetramethylammonium (B1211777) (TMA⁺) in high-concentration electrolytes is also a strategy to increase the number of ions accumulated in the pores of activated carbon electrodes, leading to higher capacitance. researchgate.net The dicyanoamide anion has been specifically noted for its ability to help increase the power density of supercapacitors.

Table 2: Performance of Dicyanamide-Based Ionic Liquid Electrolytes in Supercapacitors

| Cation | Property | Value | Temperature | Source(s) |

|---|---|---|---|---|

| Triethyl-propargylammonium (N₂₂₂pr⁺) | Ionic Conductivity | 11.68 mS cm⁻¹ | 298 K | nih.gov |

| Triethyl-propargylammonium (N₂₂₂pr⁺) | Potential Window | 3.29 V | - | nih.gov |

| Triethyl-butylammonium (N₂₂₂₄⁺) | Ionic Conductivity | 5.26 mS cm⁻¹ | 298 K | nih.gov |

| Triethyl-butylammonium (N₂₂₂₄⁺) | Specific Energy | 55 Wh kg⁻¹ | - | nih.gov |

The electrochemical behavior of electrolytes containing tetramethylammonium and dicyanoamide ions has been studied in non-aqueous media, which are essential for high-voltage applications like modern supercapacitors and batteries. The investigation of biocatalysts and electrochemical processes in non-aqueous media, such as room-temperature ionic liquids, has gained significant attention due to advantages like increased solubility for certain substrates and enhanced stability. researchgate.net

In these media, the electrochemical stability window is a critical parameter. Dicyanamide-based ILs are attractive because they can offer wide operating voltages. For instance, ILs with cyano-based anions can achieve maximum operating voltages in the range of 3.0 V to 3.7 V. nih.gov When electrodes are operated in a neat hydrophilic room-temperature ionic liquid, it is possible to observe well-defined, quasi-reversible oxidation-reduction peaks, allowing for the calculation of electrochemical parameters like charge transfer coefficients and electron transfer rate constants. researchgate.net The open-circuit voltage of an electrode in such non-aqueous media can often be interpreted as a mixed potential arising from reactions between the electrode material and the solvent or electrolyte components. scilit.com

Influence of Dicyanamide (B8802431) Anion on Electrochemical Window and Transport Properties

The dicyanamide anion ([N(CN)₂]⁻, DCA) significantly influences the electrochemical characteristics of ionic liquids (ILs), particularly their electrochemical window (EW) and transport properties. When paired with a cation like tetramethylammonium ([N(CH₃)₄]⁺, TMA), the resulting compound, tetramethylammonium dicyanoamide, is expected to exhibit properties shaped by the interplay of both ions.

The dicyanamide anion is known to contribute to a wide electrochemical window in various ionic liquids. researchgate.net Studies on dicyanamide-based ILs have demonstrated that the anion can lead to a drastic increase in electrochemical stability, with some reporting extremely wide electrochemical windows ranging from 5.41 V to 7.17 V. researchgate.net This is a notable improvement compared to more common ILs like 1-butyl-3-methylimidazolium dicyanamide, which has an electrochemical window of 4.7 V. researchgate.net The anodic stability is influenced by the interaction between the dicyanamide anion and the accompanying cation. rsc.org For instance, in ILs with the same dicyanamide anion, different cations can result in varied anodic limits due to the differing strengths of the physical interactions between the anion and cation. rsc.org

The combination of the tetramethylammonium cation and the dicyanamide anion is anticipated to yield an electrolyte with a favorable electrochemical window and good transport properties, making it a candidate for applications in electrochemical devices such as supercapacitors. The specific values for properties like ionic conductivity and electrochemical stability of pure this compound would require direct experimental measurement, but the known characteristics of its constituent ions provide a strong indication of its potential performance.

Advanced Materials for Specialized Applications

Dicyanamide-Linked Metal-Organic Frameworks (MOFs) in Energetic Materials Research

Dicyanamide (DCA) has emerged as a valuable linker in the design and synthesis of high-energy metal-organic frameworks (HEMOFs), a class of materials with significant potential in the field of energetic materials. acs.orgresearchgate.netnih.gov The incorporation of the dicyanamide anion as a ligand in MOF structures can lead to materials with high energy densities and, in some cases, hypergolic properties, meaning they can ignite spontaneously upon contact with an oxidizer like white fuming nitric acid (WFNA). acs.orgnih.gov

Researchers have successfully synthesized novel two-dimensional (2D) and three-dimensional (3D) MOFs by employing dicyanamide as a hypergolic linker in conjunction with high-energy, nitrogen-rich ligands. acs.orgnih.gov For example, the combination of dicyanamide with 1,5-diaminotetrazole (DAT) has yielded MOFs with impressive gravimetric energy densities exceeding 26.2 kJ·g⁻¹. acs.orgnih.gov The choice of the metal cation is also a critical factor in tuning the energetic performance. A cupric MOF from this family exhibited a high gravimetric and volumetric energy density of 27.5 kJ·g⁻¹ and 51.3 kJ·cm⁻³, respectively. acs.orgnih.gov This highlights a key strategy in the development of energetic MOFs: the performance can be enhanced by carefully selecting the metal cations, high-energy ligands, and hypergolic linkers. acs.orgnih.gov

The structural arrangement of the dicyanamide linker within the MOF is crucial. In some cobalt(II) systems, for instance, single µ-1,5-dicyanamide units connect the metal atoms to form a rhombus grid. researchgate.net The versatility of the dicyanamide ion allows for the formation of diverse architectures and topologies in transition metal coordination compounds. researchgate.net This structural diversity is key to tailoring the properties of the resulting energetic materials.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for the analysis of tetramethylammonium (B1211777) dicyanoamide, offering distinct advantages in both the solid and solution states.

Solid-state NMR (ssNMR) is uniquely suited for investigating molecular dynamics and structure in crystalline or amorphous solids where molecular tumbling is highly restricted. nih.gov Unlike solution-state NMR, ssNMR can probe anisotropic interactions that provide rich information about the local environment and motion. nih.gov Techniques such as Magic-Angle Spinning (MAS) are employed to average these anisotropic interactions, yielding higher resolution spectra while still allowing for the study of dynamic processes. nih.gov

In the context of ionic compounds like tetramethylammonium dicyanoamide, ssNMR is invaluable for characterizing the rotational dynamics of the cation and the phase behavior of the crystal lattice. Studies on analogous ionic rotator-crystals have demonstrated that ssNMR can reveal uniaxial rotation of cations and isotropic reorientations of anions in high-temperature solid phases. researchgate.net For instance, research on the closely related ammonium (B1175870) dicyanamide (B8802431), utilizing 2H and 14N ssNMR, has provided a comprehensive understanding of the ammonium ion's reorientational dynamics and the mechanism of its solid-state isomerization. nih.gov This work highlights how temperature-dependent line-shape analysis can quantify dynamic parameters such as activation energies and librational amplitudes, offering a pathway to explore similar phenomena in this compound. nih.gov

Table 1: Information from Solid-State NMR

| Parameter | Insight Provided | Relevant Nuclei |

|---|---|---|

| Chemical Shift Anisotropy | Information on local electronic structure and symmetry. | 13C, 15N |

| Dipolar Coupling | Internuclear distances, molecular conformation, and packing. | 1H, 13C, 15N |

| Quadrupolar Coupling | Local electric field gradient, sensitive to symmetry and bonding. | 2H, 14N |

| Spin-Lattice Relaxation (T1) | Information on molecular motions on the MHz timescale (rotations, translations). | 1H, 13C |

Solution NMR spectroscopy is a primary tool for confirming the chemical identity and assessing the purity of this compound.

For purity assessment, absolute quantitative 1H NMR (qNMR) spectroscopy offers significant advantages. nih.gov It is a non-destructive method that can provide high accuracy and precision, identifying and quantifying solvent residues or inorganic impurities that may not be detectable by other techniques like elemental analysis. nih.gov The process involves accurately weighing the sample and an internal standard, allowing for a direct calculation of purity.

For structural characterization, both 1H and 13C NMR are used to verify the presence and integrity of the tetramethylammonium cation and the dicyanoamide anion in solution. The high symmetry of the tetramethylammonium cation results in a single, sharp resonance in the 1H spectrum and a single resonance in the 13C spectrum. The dicyanoamide anion exhibits characteristic signals for its chemically equivalent nitrile carbons. In cases of complex spectra, multidimensional NMR experiments can be employed to resolve overlapping signals. nih.gov

Table 2: Expected Solution NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H NMR | N(CH3)4+ | ~3.1-3.2 | Singlet |

| 13C NMR | N(C H3)4+ | ~55 | Singlet |

| 13C NMR | N(CN)2- | ~118-120 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are essential for identifying functional groups and studying non-covalent interactions within the crystal lattice of this compound. nih.gov

The dicyanoamide anion possesses strong and characteristic vibrations, particularly the antisymmetric C≡N stretching mode, which has been studied using steady-state and time-resolved IR spectroscopy. researchgate.net This band typically appears near 2100 cm⁻¹, and its exact position and shape are sensitive to interactions with the surrounding environment, such as the cation and solvent molecules. researchgate.net

The tetramethylammonium cation also has distinct vibrational modes. researchgate.net Data from related salts like tetramethylammonium chloride show characteristic peaks for C-H stretching and bending, as well as C-N skeletal vibrations. nist.gov

Low-frequency Raman spectroscopy is particularly useful for studying intermolecular and interionic interactions. nih.gov Studies on analogous tetrabutylammonium (B224687) salts have shown that the region below 300 cm⁻¹ contains peaks corresponding to the lattice vibrational modes of the cation framework and hydrogen bonding networks, providing direct insight into the collective motions within the crystal. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibration | Dicyanoamide Anion (N(CN)2-) | Tetramethylammonium Cation (N(CH3)4+) |

|---|---|---|

| C≡N Stretch | ~2100-2200 | - |

| C-H Stretch | - | ~2900-3050 |

| C-H Bend | - | ~1400-1500 |

| C-N Stretch | ~1300-1400 | ~950 |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) in Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization method well-suited for the analysis of ionic compounds like this compound. nih.gov

In a MALDI-TOF experiment, the sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their m/z. This technique allows for the unambiguous identification of the constituent ions of the salt: the tetramethylammonium cation and the dicyanoamide anion. The high resolution of TOF analyzers provides accurate mass measurements, confirming the elemental composition of each ion.

Table 4: Expected m/z Values in Mass Spectrometry

| Ion | Formula | Expected Monoisotopic Mass [M]+ or [M]- |

|---|---|---|

| Tetramethylammonium Cation | C4H12N+ | 74.0964 |

| Dicyanoamide Anion | C2N3- | 66.0148 |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior

Thermal analysis techniques are critical for understanding the phase behavior, thermal stability, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov A DSC thermogram reveals endothermic peaks (heat absorption) or exothermic peaks (heat release) corresponding to these transitions. For instance, a study on a mixed salt containing the tetramethylammonium cation, β-[(TEA)(TMA)ZnCl4], identified five distinct endothermic peaks, indicating a series of five phase transitions before melting. researchgate.net This demonstrates the utility of DSC in mapping the complex phase behavior of materials containing the tetramethylammonium cation.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides crucial information about the thermal stability and decomposition pathway of a compound. A TGA study on tetramethylammonium nitrate (B79036), a compound with the same cation, showed a significant weight loss of 69% between 250 °C and 380 °C, attributed to the evaporation and decomposition of the tetramethylammonium cation and the nitrate anion. researchgate.net This suggests that TGA can precisely determine the upper-temperature limit for the stability of this compound.

Table 5: Thermal Analysis Data and Interpretations

| Technique | Measurement | Information Obtained |

|---|---|---|

| DSC | Heat Flow (mW) vs. Temperature (°C) | Melting point, glass transition temperature, phase transition temperatures and enthalpies. |

| TGA | Mass (%) vs. Temperature (°C) | Thermal stability range, decomposition temperatures, composition of multi-component systems. |

Emerging Research Frontiers and Future Prospects

Integration with Advanced Characterization Techniques (e.g., Neutron Scattering for Dynamics)

The intricate interplay between the cationic and anionic components of tetramethylammonium (B1211777) dicyanoamide governs its bulk properties. Understanding these interactions at a molecular level is crucial for its application in various technologies. Advanced characterization techniques, particularly neutron scattering, are providing unprecedented insights into the structure and dynamics of this material.

Neutron scattering is a powerful, non-destructive technique that is highly sensitive to the positions and motions of atoms, especially hydrogen. This makes it particularly well-suited for studying the dynamics of the tetramethylammonium cation, which contains twelve hydrogen atoms. By analyzing the way neutrons are scattered by a sample, researchers can probe a wide range of atomic and molecular motions over various length and time scales.

Recent studies on related tetramethylammonium salts have demonstrated the utility of neutron scattering in elucidating key dynamic processes. For instance, inelastic incoherent neutron scattering has been used to study the vibrational spectrum of ammonium (B1175870) ions in mixed crystals, revealing low-energy modes associated with their rotational and translational motions. dtic.mil Similarly, neutron diffraction with isotopic substitution has been employed to investigate the hydration structure of the tetramethylammonium cation in aqueous solutions, providing detailed information about ion-water correlations. fau.demdpi.com These studies have highlighted the ability of neutron scattering to provide benchmark data for validating and refining molecular dynamics simulations. fau.de

For tetramethylammonium dicyanoamide, neutron scattering can be instrumental in:

Characterizing Cation and Anion Dynamics: Probing the rotational and translational diffusion of both the tetramethylammonium and dicyanoamide ions in the solid state and in solution. This is critical for understanding ionic conductivity and phase transitions.

Investigating Ion Pairing: Determining the spatial arrangement and strength of interactions between the cation and anion, which influences the material's physical and chemical properties. mdpi.com

Studying Phase Transitions: Monitoring changes in the crystal structure and ionic mobility as a function of temperature and pressure.

The integration of neutron scattering with other techniques like nuclear magnetic resonance (NMR) and dielectric spectroscopy can provide a more complete picture of the dynamic landscape of this compound. nih.gov

Rational Design Principles for Tailored Material Properties

The "bottom-up" approach of rational design, where materials are engineered from the molecular level to exhibit specific properties, is a key strategy for unlocking the full potential of this compound. This involves a synergistic combination of synthetic chemistry, advanced characterization, and computational modeling. fau.de

The design principles for creating tailored materials based on this compound revolve around modifying its constituent ions and controlling their assembly in the solid state. Key strategies include:

Cation and Anion Modification: While this article focuses on this compound, the principles can be extended to related systems. For instance, the size, shape, and charge distribution of the cation can be systematically varied to tune the packing efficiency and intermolecular interactions within the crystal lattice. Similarly, the dicyanoamide anion can be functionalized or replaced with other anions to introduce specific functionalities.

Crystal Engineering: Controlling the crystallization process to obtain different polymorphs or to create co-crystals with other molecules. This can lead to materials with distinct optical, mechanical, or electronic properties.

Formation of Hybrid Materials: Incorporating this compound into larger organic or inorganic frameworks to create hybrid materials with combined or enhanced properties. mdpi.com

A powerful tool in the rational design of these materials is the use of computational methods, such as Density Functional Theory (DFT), to predict their properties before synthesis. DFT calculations can be used to evaluate non-covalent interactions, predict formation enthalpies, and understand the electronic structure of the material. fau.de This computational pre-screening can significantly accelerate the discovery of new materials with desired functionalities.

The following interactive table showcases how the properties of related hybrid materials can be tuned through rational design, a principle applicable to this compound-based systems.

| Design Strategy | Targeted Property | Example System (for illustrative purposes) |

| Variation of organic cation | Stability and vibrational characteristics | Hybrid materials containing [UO₂X₄]²⁻ and various organic cations fau.de |

| Control of intermolecular interactions | Mechanical and fracture properties | Polymer-infiltrated nanoporous organosilicate hybrids fau.de |

| Introduction of functional groups | Optical and electronic properties | Polyimides with multiple side methyl and biphenyl (B1667301) structures dtic.mil |

Development of Multifunctional Materials Based on this compound

Multifunctional materials, which possess two or more distinct functionalities, are at the forefront of materials science research. fau.demdpi.commdpi.comnih.govmdpi.com this compound is a promising building block for such materials due to the inherent properties of its constituent ions.

The dicyanoamide anion, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. This opens up the possibility of creating a wide range of coordination polymers and metal-organic frameworks (MOFs). By selecting appropriate metal ions, it is possible to design materials that exhibit a combination of properties, such as:

Ionic Conductivity and Magnetism: Combining the ionic conductivity of the tetramethylammonium salt with the magnetic properties of a metal-dicyanoamide framework.

Luminescence and Porosity: Creating porous materials that can be used for sensing or gas storage, while also exhibiting luminescent properties.

Catalysis and Separation: Designing materials with catalytically active sites within a porous structure that can also be used for selective separation of molecules.

Furthermore, the tetramethylammonium cation can act as a template in the synthesis of these materials, directing the formation of specific structures. The development of such multifunctional materials often involves a "bottom-up" design approach where the properties are engineered at the molecular level. fau.de Synthetic strategies like spray-drying are also being explored for the design of multifunctional hybrid materials. mdpi.com

The following interactive table illustrates the potential for creating multifunctional materials by combining this compound with other components.

| Component 1 | Component 2 | Potential Functionality 1 | Potential Functionality 2 |

| This compound | Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) | Ionic Conductivity | Magnetism/Catalysis |

| This compound | Luminescent Organic Linkers | Ionic Conductivity | Luminescence |

| This compound | Porous Inorganic Matrix (e.g., Zeolite) | Ionic Conductivity | Gas Adsorption/Separation |

Computational Predictions Guiding Experimental Research Paradigms

Computational modeling plays an increasingly vital role in modern materials science, providing a powerful tool to predict the properties of new materials and guide experimental research. In the context of this compound, computational methods are being used to:

Predict Crystal Structures and Properties: Molecular dynamics simulations using polarizable force fields have been shown to accurately predict the crystal structure and dimensions of this compound. mdpi.com These simulations also provide insights into ion-ion spatial distributions and rotational dynamics. mdpi.com

Understand Reaction Mechanisms: Quantum chemical methods can be used to elucidate the reactive mechanisms of materials and the impact of environmental factors on their long-term stability. mdpi.com

Screen for New Materials: High-throughput computational screening can be used to rapidly evaluate a large number of potential material compositions, identifying promising candidates for experimental synthesis and characterization. This approach can significantly accelerate the discovery of new materials with desired properties.

Guide the Interpretation of Experimental Data: Computational models can be used to simulate experimental results, such as neutron scattering spectra, aiding in their interpretation and providing a deeper understanding of the underlying molecular processes. fau.de

The synergy between computational prediction and experimental validation is a key driver of innovation in materials science. By using computational tools to guide their research, scientists can more efficiently design and synthesize new materials based on this compound with tailored properties for a wide range of applications.

Q & A

Q. What are the established synthesis methods for Tetramethylammonium dicyanoamide, and what key parameters influence reaction efficiency?

Methodological Answer: Synthesis of quaternary ammonium salts like this compound typically involves ion-exchange reactions or metathesis. For example, combining tetramethylammonium chloride with a dicyanoamide salt (e.g., sodium dicyanoamide) in polar solvents (e.g., water or methanol) under controlled pH can yield the target compound. Key parameters include:

- Solvent selection : Methanol or water is preferred due to high solubility of tetramethylammonium salts .

- Temperature control : Reactions are conducted at room temperature to prevent decomposition (e.g., Tetramethylammonium chloride decomposes above 230°C) .

- Stoichiometric precision : Excess dicyanoamide salt ensures complete ion exchange, minimizing residual chloride impurities.

Post-synthesis purification involves recrystallization or column chromatography, with monitoring via thin-layer chromatography (TLC) to confirm product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the anion-cation arrangement and hydrogen bonding. For example, Tetramethylammonium (Z)-N′-cyanocarbamimidate was characterized using SCXRD with monoclinic P21/n space group (a = 8.8120 Å, b = 8.7561 Å, c = 12.1093 Å) .

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl group environments and anion interactions.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects cyanamide functional groups (C≡N stretching ~2100–2200 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., carbon/nitrogen ratios) .

Q. How does this compound function as a phase-transfer catalyst in organic synthesis reactions?

Methodological Answer: Tetramethylammonium salts enhance reaction rates by solubilizing ionic reagents in nonpolar media. For dicyanoamide:

- Mechanism : The bulky tetramethylammonium cation stabilizes the dicyanoamide anion, enabling nucleophilic reactions (e.g., SN2 substitutions) in biphasic systems.

- Applications : Similar to Tetramethylammonium chloride, which catalyzes aryl halide synthesis and hydrocarbon oxidations via phase-transfer catalysis .

- Optimization : Catalyst loading (0.1–5 mol%) and solvent polarity (e.g., dichloromethane/water mixtures) are critical for efficiency .

Advanced Research Questions

Q. What thermodynamic properties of this compound are critical for its application in perovskite materials, and how are they experimentally determined?

Methodological Answer:

- Heat Capacity (Cp) : Measured via differential scanning calorimetry (DSC) from 289–473 K. For example, Tetramethylammonium lead iodide perovskites showed phase transitions at 353.1 K, critical for thermal stability in optoelectronic devices .

- Entropy/Enthalpy Calculations : Numerical integration of Cp data provides thermodynamic functions (ΔH, ΔS) for material design .

- Morphology Analysis : Scanning electron microscopy (SEM) and X-ray diffraction (XRD) assess phase purity and structural stability under thermal stress .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across different reaction systems?

Methodological Answer: Contradictions may arise from:

- Solvent Effects : Polar solvents (e.g., methanol vs. acetonitrile) alter ion-pair dissociation, impacting reactivity. Compare activity in standardized solvents .

- Counterion Interference : Trace halides (e.g., Cl⁻ from precursors) can inhibit catalysis. Use ion chromatography to verify counterion purity .

- Reaction Monitoring : Employ real-time techniques like <sup>19</sup>F NMR or HPLC to track intermediate species and byproducts .

Q. What computational modeling approaches are recommended for predicting reaction pathways involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models ion-pair interactions and transition states. For example, studies on Tetramethylammonium fluoride used DFT to predict bond dissociation energies .

- Retrosynthetic Analysis : AI-powered tools (e.g., Template_relevance models) identify feasible precursors and reaction conditions for one-step syntheses .

- Molecular Dynamics (MD) : Simulates solvent effects on ion mobility and catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.